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Cyanine7.5 amine

Cat. No.: B606873
CAS No.: 2104005-17-4
M. Wt: 820.0
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Description

Overview of Near-Infrared (NIR) Fluorophores in Advanced Biomedical Research

Near-infrared (NIR) fluorophores, which absorb and emit light in the 650–1700 nm wavelength range, are invaluable tools in advanced biomedical research. rsc.org This spectral window, often referred to as the "NIR transparency window," offers several key advantages for in vivo imaging. rsc.org Biological tissues exhibit reduced light absorption and scattering at these longer wavelengths, leading to deeper tissue penetration and lower background autofluorescence. rsc.orgnih.govtocris.com These characteristics result in a higher signal-to-noise ratio, enabling highly specific and sensitive detection of biological targets. tocris.comresearchgate.net Consequently, NIR fluorescent dyes are ideally suited for a range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging of living organisms. axispharm.com

Evolution and Structural Features of Heptamethine Cyanine (B1664457) Dyes

Heptamethine cyanine dyes, a major class of NIR fluorophores, are characterized by two heterocyclic nuclei connected by a seven-carbon polymethine chain. nih.govacs.org The electronic properties and, consequently, the spectral characteristics of these dyes can be fine-tuned by modifying the heterocyclic rings and the polymethine bridge. nih.govmdpi.com Structural modifications, such as the introduction of a central cyclohexyl ring, have been a significant advancement in heptamethine cyanine chemistry. nih.gov These dyes typically exhibit strong fluorescence, high molar absorptivity, and good photostability. nih.gov However, challenges such as aqueous insolubility and a tendency to aggregate in biological environments have necessitated further structural refinements. nih.gov Researchers have addressed these issues by incorporating hydrophilic groups like sulfonate or by designing sterically protected structures to prevent aggregation and non-specific binding. nih.govsyntecoptics.com

Specific Attributes and Research Significance of Cyanine7.5 Amine

This compound is a NIR fluorescent dye that possesses a terminal primary amine group. lumiprobe.combroadpharm.commedkoo.com This amine functionality is a key feature, as it allows for covalent conjugation to a wide variety of biomolecules. broadpharm.commedkoo.comantibodies.com Specifically, the amine group can react with electrophilic moieties such as activated carboxylic acids (e.g., NHS esters), enabling the labeling of proteins, peptides, and other biological molecules. broadpharm.comlumiprobe.com Cyanine7.5 is recognized for its very long-wave emission, making it particularly useful for in vivo imaging applications where deep tissue penetration is crucial. lumiprobe.comaatbio.com Its structural design often includes a rigidized trimethylene chain, which contributes to an improved quantum yield compared to more flexible cyanine dyes. broadpharm.com

Rationale for Comprehensive Academic Investigation of this compound

The unique combination of NIR fluorescence, a reactive amine handle for bioconjugation, and favorable photophysical properties positions this compound as a compound of significant academic and research interest. A thorough investigation into its chemical properties, synthesis, and applications is warranted to fully exploit its potential in developing advanced diagnostic and research tools. Understanding its behavior in various biological contexts is crucial for designing next-generation probes for targeted imaging and biosensing. The ability to attach this bright NIR fluorophore to specific biological vectors opens up possibilities for visualizing complex biological processes in real-time and with high sensitivity.

Chemical and Photophysical Properties of this compound

The utility of this compound in biomedical research is fundamentally linked to its distinct chemical and photophysical characteristics.

The chemical structure of this compound features a polymethine chain linking two benzo[e]indole moieties. A key functional aspect is the presence of a primary amine group, which serves as a reactive site for bioconjugation. broadpharm.commedkoo.com This amine allows for the covalent attachment of the dye to biomolecules containing activated carboxylic acid groups. broadpharm.com

The photophysical properties of this compound are central to its application as a fluorescent label. It is characterized by its absorption and emission in the near-infrared spectrum. broadpharm.com

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₅₁H₆₄N₄O broadpharm.com
Molecular Weight ~749.1 g/mol broadpharm.com
Excitation Maximum ~788 nm broadpharm.comantibodies.com
Emission Maximum ~808 nm broadpharm.comantibodies.com
Extinction Coefficient ~223,000 M⁻¹cm⁻¹ broadpharm.comantibodies.com
Fluorescence Quantum Yield ~0.1 broadpharm.com
Solubility Good in DMSO, DMF, and alcohols lumiprobe.combroadpharm.commedkoo.com
Appearance Dark green powder antibodies.comlookbio.com

Note: The exact molecular weight and spectral properties can vary slightly depending on the specific salt form and solvent environment.

A sulfonated version, sulfo-Cyanine7.5 amine, is also available, offering enhanced water solubility. lumiprobe.combroadpharm.com This derivative is particularly useful for biological applications in aqueous environments. lumiprobe.com

Synthesis and Bioconjugation

The synthesis of heptamethine cyanine dyes, including this compound, typically involves a condensation reaction between heterocyclic salts and a corresponding polymethine linker. nih.gov The specific synthetic route for this compound results in the incorporation of a terminal primary amine group, which is the key to its versatility in bioconjugation. lumiprobe.combroadpharm.com

The primary amine group of this compound is nucleophilic and can readily react with various electrophilic functional groups. lumiprobe.com The most common bioconjugation strategy involves the reaction of the amine with N-hydroxysuccinimide (NHS) esters of carboxylic acids. lumiprobe.comlumiprobe.com This reaction forms a stable amide bond, covalently linking the dye to the target molecule. This method is widely used for labeling proteins, peptides, and other amine-containing biomolecules. lumiprobe.comaatbio.com

Applications in Biomedical Research

The favorable properties of this compound have led to its use in a variety of biomedical research applications, primarily centered around fluorescence-based detection and imaging.

Targeted Imaging

A significant application of this compound is in the development of targeted fluorescent probes for in vivo imaging. axispharm.comnih.gov By conjugating the dye to a molecule that specifically binds to a biological target, such as a tumor-specific peptide or antibody, researchers can visualize the distribution and accumulation of these probes in a living organism. syntecoptics.comnih.gov The deep tissue penetration of the NIR light emitted by Cyanine7.5 allows for clear imaging with minimal background interference from surrounding tissues. axispharm.comaatbio.com

For instance, research has shown the use of Cyanine7.5 derivatives in creating bimodal imaging agents. In one study, a Cyanine7.5 NHS ester was used to label a nanoparticle-based contrast agent for both magnetic resonance imaging (MRI) and fluorescence imaging to target prostate cancer. lumiprobe.com

Biosensing

This compound also plays a role in the development of biosensors. Its fluorescent properties can be modulated by the local environment, which can be exploited to detect the presence of specific analytes.

In one example of its application in biosensing, this compound was conjugated to gold nanoparticles functionalized with PEGylated calixarenes. acs.orgulb.ac.be The study demonstrated that the number of dye molecules conjugated to the nanoparticles could be controlled, and this system was used to evaluate the bioconjugation capacity of the nanoparticles. acs.org This highlights the utility of this compound as a reporter molecule in assessing the surface chemistry and functionality of nanomaterials designed for biosensing applications. acs.orgulb.ac.be Further research has utilized sulfo-Cyanine7.5 to label antibodies for the ultra-sensitive detection of cardiac troponin-T, demonstrating its applicability in developing diagnostic assays. sci-hub.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H64Cl2N4O B606873 Cyanine7.5 amine CAS No. 2104005-17-4

Properties

IUPAC Name

6-[6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoylamino]hexylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H62N4O.2ClH/c1-50(2)45(54(5)43-29-27-39-20-10-12-22-41(39)48(43)50)31-25-37-18-17-19-38(36-37)26-32-46-51(3,4)49-42-23-13-11-21-40(42)28-30-44(49)55(46)35-16-8-9-24-47(56)53-34-15-7-6-14-33-52;;/h10-13,20-23,25-32,36H,6-9,14-19,24,33-35,52H2,1-5H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNSSDUAJNZJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCCCC[NH3+])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Derivatization of Cyanine7.5 Amine

Foundational Synthetic Pathways to Cyanine (B1664457) Dye Scaffolds

Cyanine dyes are structurally characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. researchgate.net The synthesis of the foundational cyanine scaffold typically involves the condensation reaction between two quaternary ammonium (B1175870) salts. researchgate.net The length of the polymethine chain is a key determinant of the dye's spectral properties, with longer chains resulting in absorption and emission at longer wavelengths. researchgate.net

The general synthetic approach allows for the creation of a diverse library of cyanine dyes by varying the heterocyclic nuclei and the polymethine chain length. Symmetrical cyanines are synthesized from two identical heterocyclic precursors, while asymmetrical cyanines are formed by the condensation of two different precursors. acs.org This modularity is fundamental to the design of cyanine dyes with specific photophysical characteristics. researchgate.net

Targeted Synthesis of Asymmetric Cyanine7.5 Structures

The synthesis of asymmetric Cyanine7.5 structures is a targeted approach to fine-tune the dye's properties for specific applications. This process involves the condensation of two different heterocyclic precursors, allowing for the introduction of various functional groups on either side of the polymethine chain. acs.org One of the heterocyclic components can be designed to incorporate a reactive handle, such as a carboxyl group, which can later be converted to an amine for further functionalization.

A recently developed versatile, multi-step process has been described for the synthesis of an asymmetric cyanine-type fluorescent dye, which was subsequently used for antibody conjugation. nih.gov This highlights the importance of asymmetric synthesis in creating tailored dyes for bioconjugation. The ability to introduce different functionalities on the terminal heterocyclic rings allows for the optimization of properties such as solubility, quantum yield, and reactivity.

Introduction and Functionalization of the Amine Moiety in Cyanine7.5

Cyanine7.5 amine is a derivative of the Cyanine7.5 dye that contains a free primary amino group. lumiprobe.combroadpharm.com This amine group serves as a crucial point of attachment for various molecules and can be introduced into the dye structure through several synthetic strategies. One common method involves incorporating a precursor with a protected amine or a functional group that can be readily converted to an amine, such as a nitro or azide (B81097) group, during the synthesis of the cyanine scaffold.

The presence of the amine moiety allows for coupling with activated carboxylic acid derivatives, transforming the dye into a versatile platform for bioconjugation. lumiprobe.comlumiprobe.com This functionalization is key to the utility of this compound in biological research, enabling its covalent attachment to a wide range of biomolecules.

Strategies for Post-Synthetic Chemical Modification and Bioconjugation

The amine group of this compound is a versatile functional handle for a variety of post-synthetic modifications and bioconjugation strategies. rsc.org These modifications are designed to enhance the dye's properties for specific applications, such as improving its water solubility or enabling its attachment to biological targets.

Amine-Reactive Conjugation Chemistries (e.g., NHS ester, maleimide (B117702), click chemistry)

Several amine-reactive chemistries are commonly employed for the bioconjugation of this compound.

NHS ester chemistry : N-hydroxysuccinimide (NHS) esters are widely used to label molecules containing primary amines. aatbio.comlumiprobe.cominterchim.frlumiprobe.com The NHS ester of Cyanine7.5 reacts with the amino groups of proteins, peptides, and other biomolecules to form stable amide bonds. aatbio.comlumiprobe.cominterchim.frucsd.eduaatbio.comthermofisher.com This reaction is typically carried out in a slightly basic pH environment (pH 7.2 to 9) to ensure the amine group is deprotonated and thus nucleophilic. interchim.frthermofisher.com

Maleimide chemistry : Maleimide-functionalized Cyanine7.5 can be used to label proteins and other molecules containing thiol (sulfhydryl) groups, which are present in cysteine residues. interchim.frlumiprobe.commedchemexpress.com The maleimide group reacts specifically with thiols at a neutral pH (6.5-7.5) to form a stable thioether bond. interchim.fr

Click chemistry : This term refers to a class of reactions that are rapid, high-yielding, and biocompatible. nih.gov For instance, an azide-modified Cyanine7.5 can be conjugated to a biomolecule containing an alkyne group via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. nih.gov This method offers high specificity and efficiency for bioconjugation.

Common Amine-Reactive Conjugation Chemistries for Cyanine7.5
ChemistryReactive Group on DyeTarget Functional Group on BiomoleculeResulting BondTypical Reaction pH
NHS esterN-hydroxysuccinimide esterPrimary amine (-NH2)Amide7.2 - 9.0
MaleimideMaleimideThiol (-SH)Thioether6.5 - 7.5
Click Chemistry (Azide-Alkyne)Azide or AlkyneAlkyne or AzideTriazolePhysiological

Hydrophilic Modification and PEGylation Strategies

To improve the water solubility and pharmacokinetic properties of Cyanine7.5, hydrophilic modifications are often introduced. Sulfonation is a common strategy to create water-soluble versions of cyanine dyes, such as sulfo-Cyanine7.5. lumiprobe.com

PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is another widely used method to enhance the hydrophilicity and biocompatibility of the dye. PEG linkers can be incorporated into the dye structure to improve its solubility in aqueous buffers and reduce non-specific binding in biological systems. mdpi.com

Conjugation to Biomolecules for Research Applications (e.g., proteins, peptides, nucleic acids, antibodies)

The ability to conjugate this compound to a variety of biomolecules is central to its utility in research.

Proteins and Peptides : Cyanine7.5 derivatives, such as NHS esters and maleimides, are routinely used to label proteins and peptides. lumiprobe.cominterchim.frlumiprobe.com This enables the tracking of these molecules in vitro and in vivo. The labeling reaction conditions, such as the dye-to-protein molar ratio, are often optimized to achieve the desired degree of labeling. drmr.com

Nucleic Acids : Amine-modified oligonucleotides can be labeled with Cyanine7.5 NHS ester for applications in fluorescence in situ hybridization (FISH) and other nucleic acid detection methods. researchgate.netgenelink.com DNA nanostructures can also serve as templates to organize cyanine dyes for creating artificial light-harvesting systems. acs.org

Antibodies : The conjugation of Cyanine7.5 to antibodies is a powerful technique for targeted imaging and immunoassays. nih.govdrmr.com Labeled antibodies can be used to visualize specific cellular targets or to track the biodistribution of therapeutic antibodies in vivo. drmr.com The conjugation process must be carefully controlled to ensure that the antibody's binding affinity is not compromised. nih.gov

Examples of Cyanine7.5 Bioconjugates and Their Applications
BiomoleculeConjugation ChemistryApplication
Proteins/PeptidesNHS ester, MaleimideIn vivo imaging, Fluorescence microscopy
Nucleic AcidsNHS esterFluorescence in situ hybridization (FISH), DNA nanotechnology
AntibodiesNHS ester, Click ChemistryTargeted imaging, Immunoassays, Flow cytometry

Analytical Techniques for Purity and Structural Integrity Assessment in Research Samples

The confirmation of purity and structural integrity is a critical aspect of utilizing this compound in research applications. The complex molecular structure of cyanine dyes necessitates the use of sophisticated analytical techniques to ensure that the material meets the required specifications for experimental use. The primary methods employed for the quality control of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). lumiprobe.comaxispharm.com Commercial suppliers of this compound typically report a purity of 95% or greater as determined by these methods. lumiprobe.comaxispharm.comantibodies.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key Applications of NMR in this compound Analysis:

Structural Verification: Confirms the identity of the compound by matching the observed spectrum to the expected structure.

Purity Assessment: The integration of signals corresponding to the compound versus those of impurities (such as residual solvents or synthetic byproducts) can provide a quantitative measure of purity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and versatile analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is particularly well-suited for the analysis of fluorescent dyes like this compound.

In a typical HPLC-MS analysis of this compound, the sample is first separated on an HPLC column. The retention time of the main peak provides a characteristic identifier for the compound under specific chromatographic conditions. As the separated components elute from the column, they are introduced into the mass spectrometer, which provides information about the molecular weight of the parent molecule and its fragments. This dual detection provides a high degree of confidence in both the identity and purity of the sample.

Typical Data Obtained from HPLC-MS Analysis:

ParameterInformation ProvidedTypical Specification for this compound
HPLC Retention Time Characteristic elution time under specific conditions, used for identification.Dependent on the specific method (column, mobile phase, etc.).
Purity by HPLC (%) The area of the main peak relative to the total area of all peaks in the chromatogram.≥95%
Mass Spectrometry (m/z) Confirms the molecular weight of the compound.Corresponds to the molecular ion of this compound.

Detailed Research Findings:

While commercial datasheets consistently cite the use of HPLC-MS for purity assessment, detailed, publicly available research studies outlining specific methods (e.g., column type, mobile phase gradients, and MS fragmentation patterns) for this compound are limited. The development of a robust HPLC-MS method would involve optimizing these parameters to achieve good separation of the main compound from any potential impurities, such as isomers, degradation products, or unreacted starting materials from the synthesis process. The mass spectrometer would be set to detect the specific molecular ion of this compound, confirming that the peak observed in the HPLC chromatogram corresponds to the correct compound.

Advanced Spectroscopic and Photophysical Characterization of Cyanine7.5 Amine

Near-Infrared (NIR) Absorption and Emission Properties in Varied Environments

Cyanine7.5 amine exhibits strong absorption and emission in the near-infrared spectrum, a region advantageous for deep tissue imaging due to minimal autofluorescence from biological tissues. axispharm.com The spectral properties of this compound are summarized in the table below.

PropertyValueReference
Excitation Maximum (λ_abs)~788 nm axispharm.combroadpharm.comlumiprobe.com
Emission Maximum (λ_em_)~808 nm axispharm.combroadpharm.comlumiprobe.com
Molar Extinction Coefficient (ε)223,000 L·mol⁻¹·cm⁻¹ broadpharm.comlumiprobe.com
Stokes Shift~20 nm axispharm.com

These properties can be influenced by the surrounding environment, a phenomenon that is critical to understand for its practical applications.

Solvatochromism refers to the change in a substance's color, and therefore its absorption or emission spectra, with a change in the polarity of the solvent. Cyanine (B1664457) dyes, including this compound, are known to be sensitive to their environment. researchgate.net The polarity of the solvent can affect the energy levels of the ground and excited states of the dye molecule, leading to shifts in the absorption and emission maxima. researchgate.netunige.ch For instance, heptamethine cyanine dyes can exhibit hypsochromic (blue) shifts of 3–10 nm in their absorption spectra when moving from a solvent like methanol (B129727) to a more aqueous environment like phosphate-buffered saline (PBS). acs.org This sensitivity to the local environment is a key characteristic that can be exploited in the design of fluorescent probes.

The electronic environment surrounding the dye molecule can lead to changes in fluorescence emission. This sensitivity is not only dependent on solvent polarity but can also be influenced by factors such as the presence of specific ions or macromolecules. wpmucdn.com

Cyanine dyes have a propensity to self-aggregate in aqueous solutions, a phenomenon that significantly alters their optical properties. gsu.eduissstindian.org This aggregation can lead to the formation of H-aggregates, which are characterized by a hypsochromic shift (blue-shift) in the absorption spectrum, or J-aggregates, which show a bathochromic shift (red-shift). gsu.eduissstindian.org The formation of these aggregates can quench fluorescence. axispharm.com

The tendency to aggregate is influenced by the dye's concentration and the surrounding medium. gsu.edu For example, at high concentrations, cyanine dyes can form dimers and higher-order aggregates, which are often non-fluorescent. gsu.eduissstindian.org However, the disruption of these non-fluorescent aggregates, for instance by binding to a target molecule like a protein, can lead to a significant increase in fluorescence emission. acs.org The structure of the cyanine dye itself, such as the length of the alkyl chain attached to the nitrogen atom, can also influence the singlet excited-state lifetime. issstindian.org

Fluorescence Quantum Yield and Excited-State Lifetimes

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F_), which is the ratio of the number of photons emitted to the number of photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

PropertyValueReference
Fluorescence Quantum Yield (Φ_F)0.10 broadpharm.comlumiprobe.com
Excited-State Lifetime (τ)< 1 nanosecond researchgate.net

The structure of a cyanine dye plays a crucial role in determining its fluorescence efficiency. interchim.fr Modifications to the polymethine chain, the core structure of cyanine dyes, can significantly impact the quantum yield. interchim.fr For instance, creating a more rigid structure by bridging the polymethine chain can increase the fluorescence quantum yield by reducing non-radiative decay pathways. interchim.fr Some modified cyanine dyes have shown a 20% increase in quantum yield compared to their parent structures. interchim.fr

The nature of the terminal groups on the cyanine dye also affects its photophysical properties. The introduction of an amine group, as in this compound, provides a reactive site for conjugation to biomolecules. medchemexpress.combroadpharm.com

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. fiveable.me Several mechanisms can lead to quenching, including dynamic (collisional) quenching, static quenching, and self-quenching (aggregation). axispharm.comfiveable.me

Dynamic quenching occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. axispharm.com

Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. axispharm.com

Self-quenching happens at high dye concentrations where aggregates form, leading to a decrease in fluorescence. axispharm.com

Understanding these quenching mechanisms is fundamental for the design of fluorescent sensors. fiveable.me For example, a sensor can be designed where the fluorescence of a cyanine dye is initially quenched. Upon binding to a specific analyte, this quenching is reversed, resulting in a detectable fluorescence signal. researchgate.netresearchgate.net The introduction of an amine group can make the dye's fluorescence sensitive to pH, where protonation of the amine can block electron transfer and "turn on" fluorescence. nih.gov

Photoinduced Isomerization and Photostability Dynamics

Cyanine dyes can undergo photoinduced isomerization, a process where light absorption leads to a change in the molecule's geometric structure, typically from a trans to a cis isomer. researchgate.netacs.org This isomerization can significantly affect the dye's fluorescence, as the cis isomer is often weakly or non-fluorescent. researchgate.net For some cyanine dyes, a photostationary equilibrium can be established where a significant portion of the molecules exist in the less fluorescent cis state under illumination. researchgate.net

Recent studies on heptamethine cyanine dyes have identified that photoisomerization can also lead to the formation of red-emissive species. acs.orgresearchgate.net This phenomenon has implications for advanced fluorescence imaging techniques. The rate of both photoisomerization and the back-isomerization to the trans form is influenced by the local environment, including viscosity. researchgate.net

Photostability, the resistance of a dye to photodegradation upon exposure to light, is another critical property. axispharm.com While cyanine dyes are generally considered to have good photostability, prolonged exposure to high-intensity light can lead to irreversible photobleaching. researchgate.net Structural modifications, such as the introduction of a p-benzoic acid on the meso-position of the cyanine core, have been shown to enhance photostability. nih.gov

Conformational Changes Upon Excitation

The fluorescence properties of cyanine dyes, including this compound, are intricately linked to their molecular conformation. Upon excitation, cyanine dyes can undergo conformational changes that influence their photophysical behavior. A significant deactivation pathway for the excited state of many cyanine dyes is trans-to-cis isomerization around the polymethine chain. researchgate.net This process is often a major contributor to non-radiative decay, thereby reducing the fluorescence quantum yield.

Research on related heptamethine cyanines has shown that restricting the conformational freedom of the polymethine chain can significantly impact their photophysical properties. By appending conformationally restraining ring systems to the cyanine chromophore, it is possible to inhibit this photoisomerization. researchgate.net While this strategy has been shown to create exceptionally bright fluorophores in the visible range, its effect on near-infrared heptamethine cyanines like Cyanine7.5 is more complex. Studies on a restrained heptamethine indocyanine demonstrated that while photoisomerization was indeed suppressed, it did not lead to a significant extension of the room-temperature emission efficiency or fluorescence lifetime compared to its unrestrained counterpart. researchgate.net This suggests that for heptamethine cyanines, photoisomerization may not be the dominant factor in their excited-state deactivation at room temperature. researchgate.net

Furthermore, the substitution of the polymethine chain can also induce conformational changes upon excitation. For instance, C4'-substitution with amines in some cyanine dyes can lead to the development of molecules that undergo a predictable conformational change upon excitation, resulting in a significant Stokes shift. researchgate.net This is attributed to the tuning of the relative energies of different conformers, which differ in the rotational angle of the amine substituent. researchgate.net

Mechanisms of Photodegradation and Strategies for Enhancement

Cyanine dyes are known to be susceptible to photodegradation, or photobleaching, which limits their utility in long-term or high-intensity imaging applications. researchgate.net A primary mechanism of photodegradation is believed to involve the generation of reactive oxygen species, particularly singlet oxygen, upon photoexcitation. acs.org This singlet oxygen can then react with the cyanine dye molecule, leading to the cleavage of the polymethine chain and subsequent loss of fluorescence. acs.org The species associated with this degradation is often proposed to be a semioxidized dye free radical cation. researchgate.net

Another degradation pathway, particularly for cyanine dyes with a meso-aliphatic amine, involves the delocalization of the amine's lone pair of electrons into the electron-deficient carbon atom of the polymethine chain, forming an iminium cation and rendering the dye non-emissive. researchgate.net This can lead to the complete degradation of the dye over time under continuous illumination. researchgate.net

Several strategies have been developed to enhance the photostability of cyanine dyes:

Structural Modification: A common approach is to modify the chemical structure of the dye. nih.gov This can involve:

Rigidification: Increasing the rigidity of the central polymethine chain can improve the quantum yield and photostability. For example, the Cyanine7.5 NHS ester, a derivative, has a more rigid central moiety that increases its quantum yield by 20% compared to the parent structure. lumiprobe.comantibodies.com

Substitution: Introducing specific substituents can enhance stability. For instance, substituting the meso-aliphatic amine with an aromatic amine has been shown to provide a more chemically stable zwitterionic NIR dye. researchgate.net Additionally, incorporating an electron-withdrawing group at the meso-position can suppress fluorescence, enhance non-radiative decay, and improve photostability. researchgate.net

Use of Photostabilizing Agents: The addition of certain chemical agents to the imaging medium can help to mitigate photodegradation. These agents, often referred to as antifading agents or antioxidants, work by quenching reactive species. researchgate.net Commonly used photostabilizers for single-molecule FRET (Förster Resonance Energy Transfer) involving cyanine dyes include 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) and cyclooctatetraene (B1213319) (COT). researchgate.net These agents can help to depopulate the reactive triplet state of the fluorophore, which is a precursor to photobleaching. researchgate.net

Environmental Control: The local environment of the dye can also influence its photostability. Intercalation of cyanine dyes into plasma proteins can restrict their conformational freedom and reduce non-radiative deactivation pathways. researchgate.net

Multiphoton Absorption Cross-Sections for Advanced Imaging

The 2PA properties of cyanine dyes are influenced by their molecular structure. Generally, molecules with large changes in dipole moment upon excitation and extended π-conjugated systems tend to have larger 2PA cross-sections. Cyanine dyes, with their polymethine chain, fit this description. Research on related cyanine dyes has shown that structural modifications can be used to optimize their 2PA properties for specific imaging applications.

Energy Transfer Mechanisms (e.g., FRET applications)

This compound, with its distinct spectral properties in the near-infrared region, is a potential candidate for use in Förster Resonance Energy Transfer (FRET) applications. FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.

Given its long-wavelength emission, this compound could potentially serve as a FRET donor to an even longer-wavelength acceptor, or as a FRET acceptor for a donor with an appropriate emission spectrum, such as Cyanine5.5. FRET applications involving cyanine dyes are widely used to study molecular interactions, conformational changes in proteins, and to detect the activity of enzymes like proteases and protein kinases. lubio.ch The sensitivity of cyanine dyes to their local electronic environment can also be exploited in FRET-based assays.

Molecular Mechanisms of Interaction and Chemosensing Principles

Interactions with Biological Architectures (e.g., membranes, cellular organelles)

Cyanine7.5 amine, a near-infrared (NIR) fluorescent dye, interacts with biological structures primarily through its lipophilic cyanine (B1664457) core, which facilitates its integration into cellular membranes. lumiprobe.combocsci.com The specific targeting of subcellular organelles can be achieved by chemical modification of the dye's structure. For instance, the addition of a triphenylphosphonium (TPP) cation to the cyanine core can direct the probe's accumulation within mitochondria, a process driven by the mitochondrial membrane potential. This targeted accumulation is a fundamental strategy in designing mitochondria-specific fluorescent probes.

The interaction of this compound with biological architectures is not merely a passive process. The fluorescence properties of cyanine dyes, including their quantum yield and lifetime, are often sensitive to the microenvironment. Changes in local viscosity and polarity upon binding to biomacromolecules or insertion into lipid bilayers can modulate the dye's fluorescence, a key characteristic for its application as an imaging agent.

pH-Responsive Optical Properties and Mechanistic Basis (e.g., PET, ICT, resonance effects)

The optical properties of this compound and its derivatives can be engineered to respond to changes in environmental pH. researchgate.net This is typically achieved by incorporating pH-sensitive functional groups into the cyanine molecule. Several mechanisms can underlie this pH-sensing capability, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and resonance effects. researchgate.netnih.gov

In a PET-based sensor, a fluorophore like Cyanine7.5 is linked to a pH-sensitive moiety, such as an amine. At higher pH levels, the deprotonated amine can donate an electron to the photo-excited fluorophore, quenching its fluorescence. As the pH decreases, the amine becomes protonated, inhibiting the PET process and restoring fluorescence. nih.gov

ICT-based pH probes feature a donor and an acceptor group connected by a π-conjugated system. pH changes can alter the electron-donating or -withdrawing capacity of one of these groups, causing a shift in the emission wavelength. researchgate.net Resonance effects also contribute, as protonation or deprotonation of a substituent can modify the electron distribution within the polymethine chain of the cyanine dye, leading to changes in its absorption and emission spectra. researchgate.net For example, Indocyanine green (ICG) derivatives have been synthesized to act as pH-responsive NIR dyes, transitioning from a non-emissive closed-ring structure to a fluorescent open-ring form in response to acidic intracellular environments. researchgate.net

Reactive Oxygen Species (ROS) Generation and Detection Mechanisms

Cyanine7.5 and other NIR cyanine dyes can function as photosensitizers, generating reactive oxygen species (ROS) upon irradiation with light of a specific wavelength. This property is utilized in photodynamic therapy (PDT). The mechanism involves the dye absorbing a photon, leading to an excited singlet state. Through intersystem crossing, it can transition to a longer-lived triplet state. This triplet-state dye can then transfer its energy to molecular oxygen (³O₂), producing highly reactive singlet oxygen (¹O₂).

Furthermore, this compound can be integrated into fluorescent probes for detecting specific ROS. nih.gov A common strategy involves the reduction of the cyanine dye's polymethine chain, for instance using sodium borohydride (B1222165) (NaBH₄), to form a non-fluorescent hydrocyanine. nih.gov This hydrocyanine can then be oxidized by ROS, such as superoxide (B77818) or the hydroxyl radical, which restores the conjugated π-system and, consequently, the dye's strong fluorescence. nih.gov This "turn-on" mechanism allows for the sensitive detection of ROS. For example, hydro-Cy7 has been shown to exhibit a significant increase in fluorescence upon oxidation by superoxide. nih.gov

Reactive Nitrogen Species (RNS) Detection Mechanisms

Similar to ROS detection, this compound can be a component of fluorescent probes designed for the detection of reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻). nih.govnih.gov The design of these probes involves incorporating a recognition site that selectively reacts with the target RNS into the cyanine dye's structure. This reaction triggers a change in the probe's photophysical properties.

For instance, a probe for peroxynitrite might feature a boronate ester group. The highly reactive peroxynitrite can selectively oxidize the boronate, leading to its cleavage. This cleavage event alters the electronic structure of the Cyanine7.5 fluorophore, resulting in a detectable change in its fluorescence signal, such as an increase in intensity or a spectral shift. This approach enables the sensitive and selective detection of specific RNS in biological systems. nih.govnih.gov

Enzyme-Activatable Sensing Probes and Substrate Specificity

Enzyme-activatable probes based on this compound are sophisticated tools for molecular imaging and diagnostics. These probes are designed to be in a fluorescently "off" state until they are "turned on" by the catalytic activity of a specific enzyme. This activation mechanism provides high specificity and allows for signal amplification.

The general design principle involves linking the Cyanine7.5 fluorophore to a substrate that is recognized by the target enzyme. This linkage often results in the quenching of the cyanine's fluorescence. Upon enzymatic cleavage of the substrate, the quenching moiety is released, and the fluorescence of the Cyanine7.5 is restored. The intensity of the resulting fluorescence signal is directly proportional to the enzymatic activity.

The specificity of the probe is determined by the choice of the cleavable linker. For example, to detect the activity of a particular caspase, a peptide sequence specifically recognized and cleaved by that caspase would be incorporated into the probe. Similarly, a probe designed to detect β-galactosidase activity would include a galactose moiety that is cleaved by the enzyme.

Applications in Pre Clinical and in Vitro/in Vivo Non Human Research Models

High-Resolution Biological Imaging

Cyanine7.5 amine is extensively utilized for high-resolution biological imaging, providing clear visualization of cellular and subcellular structures and processes. axispharm.comaxispharm.com Its high quantum yield and photostability ensure bright and consistent fluorescent signals, which are crucial for long-term imaging experiments. axispharm.comaxispharm.com

In live cell imaging, Cy7.5 amine and its derivatives are employed to label and track specific cellular components. For instance, heptamethine cyanine (B1664457) dyes, a class to which Cy7.5 belongs, have been used to detect a wide range of tumor cell lines with high sensitivity and specificity. nih.gov The ability of these dyes to penetrate cell membranes and accumulate in specific organelles allows for detailed studies of cellular dynamics. The pH-insensitive nature of Cy7.5 over a broad range (pH 3-10) makes it a reliable probe for various applications at biologically relevant pH levels. aatbio.com This stability is crucial for accurate imaging within the diverse pH environments of cellular compartments.

The near-infrared emission of Cy7.5 is a key advantage for in vivo imaging, as it allows for deep tissue penetration with reduced interference from background autofluorescence. axispharm.comaxispharm.comaatbio.com This property has been exploited in various animal models to study complex biological processes non-invasively.

Lymphatic System Imaging: Cy7.5-based probes have been developed for visualizing the lymphatic system, which is critical for understanding diseases like lymphedema and tumor metastasis. nih.govrichtlijnendatabase.nl These probes can delineate lymphatic vessels and locate lymph nodes with high sensitivity and signal-to-background ratios. nih.gov The ability to track lymphatic drainage in real-time provides valuable insights into lymphatic function and pathology. richtlijnendatabase.nlnih.govthno.orgamegroups.org

Tumor Microenvironment Probing: The tumor microenvironment plays a crucial role in cancer progression and response to therapy. Cy7.5-labeled molecules are used to target and image specific components of this environment, such as tumor-associated macrophages (TAMs). nih.gov For example, a Cy7.5-labeled mannose derivative has been synthesized to specifically bind to and image TAMs in xenograft tumors, offering a potential tool for diagnosis and monitoring. nih.gov Furthermore, heptamethine cyanine dyes have demonstrated the ability to specifically accumulate in tumors, enabling the detection of tumor xenografts and metastases. nih.govnih.gov The conjugation of Cy7.5 to nanoparticles has been shown to improve tumor contrast for image-guided surgery. researchgate.net

The following table summarizes research findings on the use of this compound in deep tissue imaging:

Application Probe Animal Model Key Findings Citations
Lymphatic Imaging Protein@cyanine probesMiceSuperior imaging contrast and resolution compared to ICG for visualizing lymphedema and tumor lymphatic metastasis. nih.gov
Tumor Imaging Cyanine7-labeled mannoseNude mice with hepatoma tumor xenograftsSpecific targeting and imaging of tumor-associated macrophages. nih.gov
Tumor Imaging Heptamethine cyanine dye (MHI-148)Mice with breast cancer xenograftsHigh tumor-specificity allowing for monitoring of tumor progression and metastases. nih.gov
Image-Guided Surgery Cy7.5-conjugated nanoparticlesBALB/c mice with 4T1 tumorsSignificantly improved tumor contrast compared to the free dye. researchgate.net

The distinct spectral properties of Cy7.5 allow for its use in multiplexed imaging experiments, where multiple targets can be visualized simultaneously. axispharm.com It can be paired with other cyanine dyes, such as Cy3 and Cy5, to enable the simultaneous detection of different biomolecules within a single sample. axispharm.com This capability is highly valuable for studying complex biological interactions and pathways. aatbio.com

Advanced Biosensing and Analytical Applications

Beyond imaging, this compound serves as a critical component in the development of advanced biosensors and analytical assays for research purposes. axispharm.com Its bright fluorescence and stability make it an effective label for detecting and quantifying biomolecular targets in complex samples. axispharm.comlumiprobe.com

Cy7.5 amine can be conjugated to antibodies, proteins, or nucleic acids to create highly specific probes for biomarker detection. axispharm.comnih.gov These probes can be used in various bioanalytical assays to identify and quantify the presence of specific molecules indicative of a particular disease state or biological process. axispharm.comlumiprobe.com For example, Cy7.5-labeled probes have been developed for the detection of hydrogen peroxide, a key reactive oxygen species involved in various physiological and pathological processes. researchgate.net The turn-on fluorescence mechanism of some cyanine-based probes, where fluorescence is activated upon binding to the target, enhances the sensitivity and specificity of detection. researchgate.net The amine group on Cy7.5 allows for its covalent attachment to biomolecules containing activated carboxylic acid derivatives, facilitating the creation of these targeted probes. medchemexpress.commedchemexpress.com

Certain cyanine-based fluorescent probes have been designed to be pH-sensitive, enabling the monitoring of intracellular pH changes in living cells. nih.gov While Cy7.5 itself is generally considered pH-insensitive over a wide range, its core structure can be modified to create pH-responsive sensors. aatbio.com For example, a cyanine dye coupled to a piperazine (B1678402) moiety has been shown to exhibit a pKa that allows for ratiometric pH measurements in acidic environments. researchgate.net In other studies, perfluorocarbon nanoemulsions containing two different cyanine dyes, one pH-sensitive (CypHer5) and one pH-insensitive (Cy3), have been used to quantify intracellular pH changes in real-time using fluorescence microscopy and flow cytometry. nih.gov This approach demonstrated the rapid uptake of the nanoemulsion into acidic cellular compartments. nih.gov

The following table outlines research findings related to this compound in advanced biosensing:

Application Probe Design System Key Findings Citations
Hydrogen Peroxide Detection Turn-ON near-infrared cyanine-based probeIn vitro/In vivoEnables noninvasive intravital optical imaging of hydrogen peroxide. researchgate.net
Intracellular pH Monitoring Perfluorocarbon nanoemulsions with CypHer5-PFC and Cy3-PFC conjugatesRat 9L glioma cellsReal-time optical detection and quantification of intracellular pH decrease, indicating uptake into acidic compartments. nih.gov
Ratiometric pH Measurement Cyanine dye coupled to a piperazine moiety embedded in a hydrophilic polymer filmAcidic mediaThe sensor exhibited a pKa suitable for ratiometric pH measurements in acidic conditions. researchgate.net

Redox State Monitoring

The monitoring of redox states and associated reactive species is critical for understanding various pathological processes. nih.govrsc.org Cyanine-based fluorescent probes are effective tools for this purpose due to their favorable near-infrared optical properties, which allow for deep tissue penetration and minimal autofluorescence. rsc.orgresearchgate.net The core structure of heptamethine cyanine dyes can be chemically modified to create probes that react specifically with markers of oxidative stress, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS). rsc.org

Research has demonstrated the design of NIR fluorescent probes for visualizing ROS, which are involved in the pathogenesis of many diseases. nih.gov For instance, a NIR-II fluorescence probe based on a heptamethine cyanine backbone was developed to track oxidative stress in plants. rsc.org In this design, an electron-donating benzylamine (B48309) group was attached to the meso-position of the cyanine structure to act as a responsive element for nitric oxide (NO), a key marker of oxidative stress. rsc.org The N-nitrosation of the benzylamine by NO alters the electronic state of the probe, leading to a strong fluorescence emission in the NIR-II region, enabling real-time imaging of oxidative stress. rsc.org Other approaches involve creating probes from two different cyanine dyes where one is more susceptible to ROS; its reaction with ROS releases the intramolecular fluorescence quenching of the second dye. nih.govresearchgate.net The reaction of the cyanine dye's conjugated structure with species like hypochlorous acid can also be used for detection. researchgate.netresearchgate.net

Role in Nanoparticle-Based Imaging and Delivery Systems (pre-clinical)

The amine functionality of this compound makes it suitable for incorporation into nanoparticle systems, which are widely used for pre-clinical imaging and drug delivery. nih.gov These nanostructures benefit from the dye's strong NIR fluorescence and can be engineered for targeted accumulation in specific tissues, such as tumors. nih.govspectroscopyonline.com

A notable application involves the development of dual-modality contrast agents for fluorescence and photoacoustic imaging. In one study, amine-terminated poly(amidoamine) (PAMAM) dendrimer nanoparticles were conjugated with a sulfonated version of Cyanine7.5 (sulfo-Cy7.5). mdpi.commdpi.com The dendrimers serve as versatile scaffolds, and in this pre-clinical murine model of prostate cancer, they were targeted to the prostate-specific membrane antigen (PSMA). mdpi.commdpi.com Similarly, cyanine dyes like Cy7 have been successfully incorporated into silica (B1680970) nanoparticles (SNPs). mdpi.com The synthesis involves a coupling reaction between an ester group on the cyanine dye and an amine group on a silica precursor, demonstrating a robust method for creating fluorescent nanoparticles for in vitro and in vivo imaging. mdpi.com

Interactive Data Table: Research Findings in Nanoparticle and Photoacoustic Imaging
Nanoparticle SystemDye UsedTarget/ApplicationKey FindingReference
PAMAM Dendrimersulfo-Cyanine7.5Prostate Cancer (PSMA-positive)Conjugate with 6 Cy7.5 dyes showed superior in vivo target specificity for dual fluorescence and photoacoustic imaging. mdpi.commdpi.com
Silica Nanoparticles (SNPs)Cyanine 7 (Cy7)In Vitro / In Vivo ImagingDemonstrated efficient cellular uptake and long-term tracking capabilities with negligible cytotoxicity. mdpi.com
Gly@Cy7-Si-DOX NPsCyanine 7Colorectal CancerShowed potential for controllable photothermal therapy combined with chemotherapy. spectroscopyonline.com

Photoacoustic Imaging Contributions

Photoacoustic (PA) imaging is a hybrid modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound, offering enhanced spatial resolution. nih.govmdpi.com Heptamethine cyanine dyes, including Cyanine7.5, are valuable in PA imaging because their strong absorbance in the NIR window generates a robust photoacoustic signal. mdpi.comvisualsonics.com

In pre-clinical research, Cyanine7.5 has been integral to the development of advanced PA contrast agents. The previously mentioned study using PSMA-targeted PAMAM dendrimers conjugated with sulfo-Cy7.5 demonstrated this application effectively. mdpi.commdpi.com Researchers evaluated conjugates with varying numbers of Cy7.5 dyes, finding that a dendrimer with an average of six dye molecules provided superior target specificity and was well-suited for both fluorescence and photoacoustic imaging of prostate cancer xenografts in mice. mdpi.commdpi.com This work highlights a mechanism for amplifying the PA signal through a multi-scaffold dye configuration, which is crucial for maximizing imaging sensitivity. mdpi.com The combination of fluorescence imaging with PA imaging using cyanine-based agents may aid in cancer detection and subsequent surgical guidance. mdpi.com

Spectroscopic Probing Techniques (e.g., SERS, TERS)

Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Scattering (TERS) are highly sensitive spectroscopic techniques that provide detailed molecular information from surfaces and at the nanoscale. spectroscopyonline.comnih.gov The amine group in this compound plays a potentially significant role in these techniques, as amine groups are known to readily adsorb to the gold or silver nanoparticle surfaces typically used as SERS substrates. researchgate.net This adsorption is essential for achieving the significant enhancement of the Raman signal that characterizes SERS. researchgate.net

In the design of SERS probes, the amine group can act as a crucial linker. For instance, synthetic strategies for novel Raman reporters have utilized the amine functional group of cysteamine (B1669678) as an "anchoring block" to couple other components of the probe via peptide bond formation. mdpi.com Furthermore, molecules used for pH-responsive SERS probes often incorporate an amino group, which can undergo protonation or deprotonation, leading to detectable shifts in the Raman spectrum. mdpi.com While direct SERS studies of this compound are not extensively detailed, research on other cyanine dyes confirms their utility as SERS labels. A 2023 study focused on optimizing cyanine dyes for use in plasmonic nanotags for SERS applications. lumiprobe.com

TERS, which combines SERS with scanning probe microscopy, offers chemical analysis with spatial resolution beyond the diffraction limit of light. spectroscopyonline.com It allows for the correlation of topographic and chemical data at the nanoscale. researchgate.net While specific TERS applications of this compound are emerging, the principles of SERS enhancement and surface interaction via the amine group are directly applicable. researchgate.netrsc.org

Computational and Theoretical Studies of Cyanine7.5 Amine

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of cyanine (B1664457) dyes. These methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are used to model the molecule's geometry, electronic orbitals, and spectral properties. chinesechemsoc.org For heptamethine cyanines, these calculations reveal a planar ground-state geometry with delocalized π-electrons across the polymethine chain, which is responsible for their characteristic intense absorption in the near-infrared (NIR) region. nsf.gov

HOMO-LUMO Energy Gaps and Spectral Prediction

The color and spectral properties of cyanine dyes are determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rhhz.net Quantum chemical calculations are employed to predict this HOMO-LUMO gap, which correlates with the maximum absorption wavelength (λmax). chinesechemsoc.org

For heptamethine cyanines, the HOMO and LUMO are typically π-type orbitals delocalized along the conjugated polymethine bridge. chinesechemsoc.org Calculations show that extending the length of this conjugated system raises the HOMO energy and lowers the LUMO energy, thus decreasing the gap and causing a bathochromic (red) shift in absorption. rhhz.net Theoretical studies on various heptamethine cyanines demonstrate that DFT and TD-DFT methods can predict absorption maxima with reasonable accuracy, typically within 0.2 to 0.3 eV of experimental values. mdpi.com For instance, calculations on related indolium-derived heptamethine cyanines show a direct correlation between the calculated HOMO-LUMO gap and the experimentally observed absorption wavelength. chinesechemsoc.org Combining multiple polymethine subunits within a single chromophore can also narrow the HOMO-LUMO gap, leading to redshifted optical properties. researchgate.net

Table 1: Representative Theoretical Data for Heptamethine Cyanine Dyes

Property Calculated Value Method Reference Compound
HOMO-LUMO Gap ~1.10 eV - 1.77 eV DFT/TD-DFT Various Heptamethine Cyanines
Predicted λmax ~750 - 800 nm TD-DFT Generic Heptamethine Cyanine
HOMO Energy ~-4.5 to -5.0 eV DFT Indolium-based Heptamethines
LUMO Energy ~-2.9 to -3.4 eV DFT Indolium-based Heptamethines

Note: These values are representative of the general class of heptamethine cyanines and provide an estimate for Cyanine7.5 amine. Actual values may vary based on the specific end groups and solvent environment.

Charge Distribution and Electron Transfer Characteristics

The electronic structure of cyanine dyes is characterized by a delocalized positive charge across the two nitrogen-containing heterocyclic nuclei and the intervening polymethine chain. tsijournals.com Quantum calculations can map the distribution of this charge in both the ground and excited states. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to a redistribution of electron density. nsf.gov This process is essentially a π-π* transition. nsf.gov

For a typical heptamethine cyanine, the HOMO is concentrated along the polymethine chain, while the LUMO also shows significant density on the chain and the heterocyclic end groups. researchgate.net The presence of an amine group (a potential electron-donating group) on the Cyanine7.5 scaffold would be expected to influence this charge distribution. Theoretical studies on substituted cyanines show that electron-donating or -withdrawing groups on the heterocyclic moieties can modulate the electronic structure and, consequently, the photophysical properties. chemrxiv.org An amine group could potentially increase the electron density in the conjugated system, subtly affecting the HOMO-LUMO energies and the transition dipole moment.

Molecular Dynamics Simulations of Dye-Target Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations could be used to understand its interaction with biological targets such as proteins or nucleic acids. plos.org These simulations model the forces between atoms and can predict how the dye binds to a target, the conformational changes that occur upon binding, and the role of solvent molecules in this interaction. plos.orgd-nb.info

Theoretical Approaches for Modulating Photophysical Properties (e.g., Stokes Shift, Quantum Yield)

A primary goal of theoretical studies is to guide the modification of dye structures to achieve desired photophysical properties. Key properties include the Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield (the efficiency of light emission).

For cyanine dyes, the Stokes shift is typically small, indicating minimal change in geometry between the ground and excited states. mdpi.com However, theoretical studies have shown that introducing steric hindrance can induce a larger Stokes shift. nsf.gov For example, computational analysis of indolizine-cyanine dyes revealed that steric clashes in the ground state lead to a more planarized excited state, resulting in a significant Stokes shift. nsf.gov

The fluorescence quantum yield is often limited by non-radiative decay pathways, particularly photoisomerization around the double bonds of the polymethine chain. nih.govacs.org Theoretical calculations can estimate the energy barriers for this isomerization in the excited state. nih.gov Strategies to increase quantum yield often focus on restricting this rotation. Computational studies have explored the impact of creating conformationally restrained cyanines, for instance, by adding ring systems to the polymethine chain. nih.gov These studies help to clarify the role of photoisomerization and guide the design of brighter fluorophores. nih.gov

In Silico Design of Novel this compound Derivatives with Tuned Properties

In silico design leverages computational power to predict the properties of novel molecules before they are synthesized. This rational design approach accelerates the development of new functional dyes. mdpi.com For this compound, this could involve creating a library of virtual derivatives with different substituents on the heterocyclic rings or the polymethine chain.

Quantum chemical calculations would then be performed on these virtual molecules to predict their λmax, HOMO-LUMO gaps, and other electronic properties. chinesechemsoc.org For example, adding electron-donating groups is known to raise HOMO levels, while electron-withdrawing groups can lower LUMO levels, both strategies potentially leading to red-shifted absorption. rhhz.net Similarly, extending the π-conjugation of the terminal heterocyclic groups is a proven strategy, supported by theoretical calculations, to create dyes with emission further into the NIR-II window. chinesechemsoc.org By systematically correlating structural modifications with predicted properties, researchers can identify the most promising candidates for synthesis and experimental validation, saving significant time and resources. chemrxiv.org

Challenges and Future Research Directions for Cyanine7.5 Amine

Strategies for Enhanced Photostability and Resistance to Photobleaching

A significant challenge with cyanine (B1664457) dyes, including Cyanine7.5 amine, is their susceptibility to photobleaching, which is the irreversible degradation of the fluorophore upon exposure to light. researchgate.net This process often involves the oxidation and cleavage of the carbon-carbon double bonds in the polymethine chain by singlet oxygen generated during irradiation. researchgate.net Several strategies are being explored to enhance the photostability of these dyes.

One major approach is the covalent conjugation of the cyanine dye with a triplet-state quencher. researchgate.net Molecules like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and a water-soluble vitamin E analog (Trolox) have been shown to improve the photostability of cyanine dyes. researchgate.netbiorxiv.org These quenchers are believed to reduce the population of excited triplet states that lead to photobleaching. biorxiv.org For instance, the direct conjugation of COT to cyanine dyes has been demonstrated to enhance their performance and photostability. researchgate.net

Another strategy involves structural modifications of the dye itself. This includes:

Rigidification: Incorporating cyclic structures into the polymethine chain can enhance stability. chinesechemsoc.orgresearchgate.net

Electron-withdrawing groups: Attaching these groups can increase the dye's oxidation potential, making it more resistant to photo-oxidation. researchgate.net

Bulky substituents: Introducing sterically hindering groups can prevent intermolecular interactions that may lead to degradation. nih.gov

Halogenation: The addition of halogen atoms, such as iodine, to the cyanine structure can enhance the generation of reactive oxygen species (ROS) while also influencing photostability. researchgate.netnih.gov

Embedding cyanine dyes within protective matrices, such as dendrimers or silica (B1680970) nanoparticles, can also significantly improve their photostability. researchgate.netnih.gov Furthermore, the use of protective buffer systems, like a reductive-oxidative system (ROXS), can minimize photo-destruction by depleting the reactive triplet state. nih.gov

Mitigation of Aggregation-Induced Quenching (ACQ) Effects

Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence of dyes is diminished at high concentrations in aqueous environments due to the formation of non-fluorescent aggregates. nih.gov This is a significant impediment to the broad application of cyanine dyes. nih.gov

Several strategies have been developed to overcome the ACQ effect:

Molecular Engineering: Modifying the dye structure by introducing bulky groups or dendritic structures can physically prevent the π–π stacking that leads to aggregation. nih.gov

Host-Guest Chemistry: Encapsulating dye molecules within host macrocycles can isolate them and prevent aggregation. chinesechemsoc.org

Nanoparticle Encapsulation: Incorporating dyes into nanoparticles, such as fluorescent silica nanoparticles (FSNPs), can provide a local hydrophobic environment that inhibits ACQ. nih.gov By doping FSNPs with a hydrophobic silane (B1218182) coupling agent, the π–π stacking interactions of the cyanine dyes can be effectively inhibited. nih.gov

Surface Modification: The introduction of tetrastyrene groups into cyanine dyes has been shown to suppress their close packing on the surface of nanomaterials, thereby reducing ACQ. researchgate.net

Development of Multifunctional Probes for Integrated Research Applications (e.g., imaging and ROS generation)

There is a growing interest in developing multifunctional probes based on this compound that can perform multiple tasks simultaneously, such as fluorescence imaging and the generation of reactive oxygen species (ROS) for photodynamic therapy (PDT). nih.gov

Cyanine dyes can act as photosensitizers, generating ROS upon irradiation with a specific wavelength of light, which can induce cancer cell apoptosis. nih.govnih.gov Modifications to the cyanine structure can enhance these properties. For example, iodinated derivatives of Cy7 have been shown to generate both heat and enhanced levels of ROS under NIR light excitation, making them suitable for synergistic photothermal therapy (PTT) and PDT, while still allowing for real-time imaging. nih.govnih.gov

Researchers have also developed pH-sensitive amino Cy7-based NIR probes that can generate a high amount of singlet oxygen in acidic environments, such as those found in tumors, demonstrating their potential for targeted PDT. nih.gov Furthermore, cyanine dyes can be conjugated with other molecules or loaded into nanoparticles to create probes for dual-modality imaging or for combined therapy and diagnosis (theranostics). researchgate.netresearchgate.net For instance, a mitochondria-targeted cyanine dye, IR825-Cl, has been developed for both red fluorescence imaging and NIR photothermal therapy. researchgate.net

Integration with Emerging Advanced Microscopic and Spectroscopic Techniques

The unique photophysical properties of Cyanine7.5 and other cyanine dyes make them well-suited for use with advanced microscopy techniques that overcome the diffraction limit of light, known as super-resolution microscopy (SRM). wikipedia.orgjacksonimmuno.com These techniques allow for imaging at the nanoscale, providing unprecedented detail of subcellular structures and processes. jacksonimmuno.com

Several SRM techniques can utilize cyanine dyes:

Stochastic Optical Reconstruction Microscopy (STORM): This technique often uses pairs of cyanine dyes, an "activator" and a "reporter" (e.g., Cy3 and Cy5), that can be switched between a fluorescent and a dark state. uq.edu.aumicroscopyu.com This allows for the sequential imaging and precise localization of individual molecules. Multicolor STORM has been achieved using different activator-reporter pairs or spectrally distinct photoswitchable dyes. wikipedia.orgnih.gov Cy7 has been used as a photoswitchable reporter dye in such pairs. wikipedia.orgmicroscopyu.com

Stimulated Emission Depletion (STED) Microscopy and Ground State Depletion (GSD) Microscopy: These deterministic super-resolution methods rely on the nonlinear response of fluorophores to excitation light to achieve higher resolution. wikipedia.org The photostability of the dye is a critical factor for these techniques. chinesechemsoc.org

The development of more photostable cyanine derivatives is crucial for extending the imaging duration and improving the quality of super-resolution images. chinesechemsoc.org The ability of some cyanine dyes to "blink" (reversibly switch to a dark state) is a key property exploited in single-molecule localization microscopy (SMLM) methods like STORM. acs.org

Exploration of New Application Domains in Materials Science and Analytical Chemistry

The properties of this compound and its derivatives are leading to their exploration in new areas of materials science and analytical chemistry.

In materials science , cyanine dyes are being incorporated into various nanomaterials to create novel functional materials. For example, they are used as sensitizers for upconversion nanoparticles (UCNPs), where the dye absorbs light and transfers the energy to the nanoparticles, which then emit light at a shorter wavelength. researchgate.net Strategies to mitigate ACQ on the surface of these nanomaterials are crucial for enhancing their luminescence. researchgate.net Cyanine dyes are also being integrated into polymeric micelles and other nanocarriers for applications in drug delivery and diagnostics. nih.gov

In analytical chemistry , the free amine group of this compound allows for its use as a label for various biomolecules, enabling their detection and quantification in complex samples. lumiprobe.comaxispharm.com It is employed in techniques such as flow cytometry and bioanalytical assays. axispharm.comaxispharm.com The development of cyanine-based fluorescent probes with high selectivity and sensitivity for specific analytes, such as reactive oxygen species, is an active area of research. nih.gov For instance, hydrocyanines, which are reduced forms of cyanine dyes, can act as fluorogenic probes that become fluorescent upon reaction with ROS. nih.gov

Q & A

Q. What are the key spectral properties of Cyanineamine, and how can they be experimentally validated?

Cyanine7.5 amine exhibits absorption/emission maxima at 788 nm and 808 nm, respectively, with a molar extinction coefficient (ε) of 223,000 L·mol⁻¹·cm⁻¹ and a fluorescence quantum yield of 0.10 . To validate these properties:

  • UV-Vis spectroscopy : Measure absorbance at 788 nm using a calibrated spectrophotometer. Compare results with literature values to confirm ε .
  • Fluorescence spectrometry : Record emission spectra at 808 nm under near-infrared (NIR) excitation (e.g., 785 nm laser). Use reference dyes (e.g., indocyanine green, ICG) to calibrate instrumentation .
  • Quantum yield determination : Perform comparative analysis using a fluorophore with a known quantum yield in the same solvent (e.g., DMSO or DMF) under matched optical conditions .

Q. How can Cyanineamine be conjugated to biomolecules for targeted imaging applications?

The free amine group enables conjugation to carboxylated biomolecules via carbodiimide chemistry:

Activation : Treat the biomolecule (e.g., hyaluronic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in MES buffer (pH 5.5–6.5) to form an NHS ester intermediate .

Conjugation : Incubate the activated biomolecule with this compound (1:2 molar ratio) in DMSO/PBS (pH 7.4) for 2–4 hours at room temperature .

Purification : Remove unreacted dye via size-exclusion chromatography or dialysis. Validate conjugation efficiency using HPLC-MS or fluorescence spectroscopy .

Q. What solvent systems are optimal for Cyanineamine in biological assays?

this compound is soluble in DMSO, DMF, and alcohols. For in vivo studies:

  • Prepare a stock solution in anhydrous DMSO (1–5 mM) and dilute in PBS (pH 7.4) to ≤1% DMSO for cell or animal studies .
  • Avoid aqueous buffers with primary amines (e.g., Tris-HCl) to prevent unintended conjugation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence quantum yield measurements of Cyanineamine across experimental setups?

Discrepancies often arise from solvent polarity, temperature, or instrument calibration. To mitigate:

  • Standardize conditions : Use identical solvents (e.g., DMSO) and temperatures across experiments.
  • Calibrate instruments : Validate detector sensitivity using NIR reference dyes (e.g., IR-26) .
  • Cross-validate methods : Compare results from time-correlated single-photon counting (TCSPC) with steady-state measurements .

Q. What computational methods complement experimental studies on Cyanineamine’s photophysical behavior?

  • Quantum mechanical calculations : Use density functional theory (DFT) to predict absorption/emission spectra and optimize molecular geometry .
  • Molecular dynamics (MD) simulations : Model solvent interactions to explain solvatochromic shifts in varying polar environments .
  • Data integration : Validate computational predictions with experimental spectral data to refine theoretical models .

Q. How can batch-to-batch variability in Cyanineamine synthesis impact imaging reproducibility?

Variability in purity (>95% by HPLC-MS) or residual solvents can alter fluorescence properties . To ensure consistency:

  • Quality control : Require NMR and HPLC-MS certificates from suppliers.
  • In-house validation : Perform thin-layer chromatography (TLC) and absorbance/emission profiling for each batch .

Q. What strategies improve the in vivo stability of Cyanineamine conjugates?

  • PEGylation : Introduce polyethylene glycol (PEG) spacers to reduce nonspecific binding and prolong circulation time .
  • Encapsulation : Use liposomes or outer membrane vesicles to protect the dye from enzymatic degradation .
  • Dose optimization : Conduct pharmacokinetic studies to determine the minimum effective dose, minimizing photobleaching .

Data Interpretation and Reporting

Q. How should conflicting results in Cyanineamine’s tissue penetration depth be addressed?

Conflicts may arise from differences in imaging modalities (e.g., optoacoustic vs. fluorescence tomography). To reconcile:

  • Multimodal imaging : Combine fluorescence and optoacoustic data to correlate signal depth with tissue morphology .
  • Phantom studies : Use tissue-mimicking phantoms with known optical properties to calibrate penetration measurements .

Q. What statistical approaches are recommended for analyzing Cyanineamine’s biodistribution data?

  • Nonparametric tests : Use Mann-Whitney U tests for non-normal distributions (common in small animal studies).
  • Principal component analysis (PCA) : Identify covariates (e.g., organ weight, injection site) influencing biodistribution .
  • Error propagation : Quantify uncertainties from instrument noise and biological variability using Monte Carlo simulations .

Methodological Troubleshooting

Q. Why might Cyanineamine exhibit reduced fluorescence in acidic microenvironments?

The dye’s quantum yield is pH-sensitive due to protonation of the amine group. Solutions:

  • Buffer optimization : Use pH-stable buffers (e.g., HEPES) in acidic tissues (e.g., tumors) .
  • Structural modification : Introduce electron-withdrawing groups to stabilize the excited state at low pH .

Q. How can nonspecific binding of Cyanineamine conjugates be minimized?

  • Blocking agents : Pre-treat samples with BSA (1–5%) or casein to occupy nonspecific sites .
  • Affinity purification : Use immobilized metal affinity chromatography (IMAC) for His-tagged conjugates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.